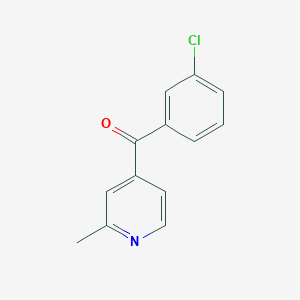

4-(3-Chlorobenzoyl)-2-methylpyridine

描述

属性

IUPAC Name |

(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHAIGFHJSFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzoyl)-2-methylpyridine can be achieved through the acylation of 2-methylpyridine with 3-chlorobenzoyl chloride. This reaction typically requires a base to neutralize the hydrochloric acid (HCl) formed during the process.

The general reaction scheme is:

$$

\text{2-methylpyridine} + \text{3-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$

Industrial Production Methods

Industrial production likely involves a similar chemical synthesis, optimized for a larger scale. Parameters such as reaction temperature, solvent ratios, and reactant concentrations are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The methyl group can be oxidized to form a carboxylic acid.

- Reduction : The carbonyl group can be reduced to form an alcohol.

- Substitution : The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

- Oxidation : Potassium permanganate ($$KMnO4$$) or chromium trioxide ($$CrO3$$) under acidic or basic conditions.

- Reduction : Lithium aluminum hydride ($$LiAlH4$$) or sodium borohydride ($$NaBH4$$).

- Substitution : Amines, thiols, or alkoxides in the presence of a base.

Major Products

- Oxidation : 4-(3-Carboxybenzoyl)-2-methylpyridine

- Reduction : 4-(3-Chlorobenzyl)-2-methylpyridine

- Substitution : Substituted derivatives based on the nucleophile used.

Properties

| Property | Value |

|---|---|

| IUPAC Name | (3-chlorophenyl)-(2-methylpyridin-4-yl)methanone |

| Molecular Formula | $$C{13}H{10}ClNO$$ |

| Molecular Weight | 231.68 g/mol |

Scientific Research Applications

This compound serves as an intermediate in synthesizing complex organic molecules. It can be applied in enzyme interaction studies and biochemical assays. Industries may use it in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorobenzoyl)-4-methylpyridine

- 3-(3-Bromobenzoyl)-4-methylpyridine

- 3-(3-Chlorobenzoyl)-2-methylpyridine

化学反应分析

Types of Reactions

4-(3-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(3-Chlorobenzoyl)-2-carboxypyridine.

Reduction: this compound alcohol.

Substitution: 4-(3-Aminobenzoyl)-2-methylpyridine or 4-(3-Thiobenzoyl)-2-methylpyridine.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing the pyridine core exhibit significant biological activities, including anticancer properties. For example, derivatives of 4-(3-Chlorobenzoyl)-2-methylpyridine have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

- Case Study : A study demonstrated that specific derivatives with the chlorobenzoyl substitution exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.

Enzyme Inhibition

The compound is also explored for its role as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.

- Mechanism of Action : The chlorobenzoyl moiety may enhance binding affinity to target enzymes, thus inhibiting their activity effectively.

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Its ability to modify biological pathways in plants makes it a candidate for developing selective herbicides.

- Example : It can be utilized to synthesize compounds that inhibit specific plant growth regulators, leading to effective weed management strategies.

Synthesis of Specialty Chemicals

In material sciences, this compound is valuable for producing specialty chemicals with unique properties. Its derivatives can be used in the formulation of polymers and other materials.

- Application : The compound can act as a precursor for synthesizing polymers with enhanced thermal stability and mechanical properties.

Data Tables

作用机制

The mechanism of action of 4-(3-Chlorobenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

相似化合物的比较

Structural Analogs with Chlorobenzoyl Groups

Several compounds in the evidence share the 3-chlorobenzoyl motif but differ in substituents or core heterocycles:

Thiosemicarbazide Derivatives ()

Compounds such as 1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide (Yield: 85%) and 1-(3-Chlorobenzoyl)-4-(4-bromophenyl)thiosemicarbazide (Yield: 85%) demonstrate the impact of halogen substituents on phenyl rings. These derivatives exhibit high yields (85–96%) and CAS-registered stability, suggesting robust synthetic routes for chlorobenzoyl-containing compounds .

Pyridine-Based Analogs ()

- 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: This class of compounds has molecular weights ranging from 466 to 545 g/mol, melting points of 268–287°C, and yields of 67–81%. The presence of chloro and substituted phenyl groups enhances thermal stability compared to simpler pyridine derivatives .

- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{triazolyl}pyridin-2-amine : Synthesized via reactions in DMF, this compound highlights the role of chloro and methoxy groups in modulating electronic properties for target-specific applications .

Substitution Patterns and Physicochemical Properties

The position and nature of substituents significantly influence properties:

Table 1: Key Properties of Selected Analogs

Notes:

- The 3-chlorobenzoyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to 4-(chloromethyl)-2-methylpyridine , which has a simpler aliphatic chloro group .

- Halogen substituents (e.g., Br, F) in thiosemicarbazide derivatives improve yields and stability, suggesting similar benefits for the target compound .

生物活性

4-(3-Chlorobenzoyl)-2-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3-chlorobenzoyl group and a methyl group. Its molecular formula is C12H10ClN, and it has a CAS number of 1187167-28-7. The unique arrangement of the substituents on the pyridine ring contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 μg/mL |

| Escherichia coli | 5.0 μg/mL |

| Bacillus subtilis | 3.0 μg/mL |

| Candida albicans | 4.0 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 20.0 |

The compound appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. It is hypothesized to bind to enzymes involved in these processes, leading to bacterial cell death .

- Anticancer Mechanism : The anticancer effects are believed to arise from the compound's ability to induce oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Eldeab et al. synthesized various pyridyl derivatives, including this compound, which were tested against a panel of bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to other derivatives .

- Cytotoxicity Assessment : A comparative analysis involving multiple substituted pyridines showed that this compound had one of the lowest IC50 values against HeLa cells, indicating higher cytotoxicity relative to other compounds tested in the same series .

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(3-Chlorobenzoyl)-2-methylpyridine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation of 3-chlorobenzoyl chloride with 2-methylpyridine derivatives under anhydrous conditions. A two-step approach is recommended:

Acylation : React 2-methylpyridine with 3-chlorobenzoyl chloride in dry dichloromethane (DCM) using triethylamine (1.2 eq) as a base at 0–5°C for 2 hours.

Purification : Extract with saturated NaHCO₃ (3×50 mL) to remove excess acid, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1). Yield optimization (70–85%) requires strict temperature control and inert atmosphere (N₂/Ar). Monitor intermediates via TLC (Rf = 0.3–0.4).

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

- Methodological Answer :

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to confirm substitution patterns. Aromatic protons typically appear at δ 7.2–8.5 ppm. ¹³C NMR should show a carbonyl signal at ~195 ppm.

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%). Discrepancies in molecular ion peaks ([M+H]+) may indicate incomplete acylation—re-run reaction with extended time (4–6 hours).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% tolerance). Deviations suggest residual solvents or byproducts; repeat recrystallization (ethanol/water).

Q. What safety protocols are essential during handling and storage of this compound?

- Methodological Answer :

- Handling : Use nitrile gloves and chemical splash goggles. Conduct reactions in fume hoods with face velocity ≥100 fpm. Avoid skin contact due to potential irritancy (similar to ’s chlorinated compounds).

- Storage : Seal in amber vials under nitrogen at –20°C. Monitor for decomposition via quarterly HPLC checks. Dispose of waste via halogenated solvent protocols (incineration at >1,000°C).

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyridine ring of this compound be systematically addressed?

- Methodological Answer : Regioselectivity is influenced by steric (2-methyl group) and electronic (electron-withdrawing chlorobenzoyl) effects.

- Electrophilic Substitution : DFT calculations (B3LYP/6-31G*) predict preferential attack at position 5. Validate via bromination (NBS in CCl₄, 70°C) and LC-MS analysis.

- Cross-Coupling : For Suzuki reactions, screen Pd catalysts (Pd(OAc)₂ vs. PdCl₂) with ligands (SPhos/XPhos) in dioxane/water (3:1). Isolate isomers via preparative HPLC (Phenomenex Luna C18).

Q. What experimental and computational approaches resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Perform VT-NMR (25–80°C) to detect rotational barriers in amide derivatives (e.g., ΔG‡ > 70 kJ/mol suggests restricted rotation).

- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., para vs. meta substitution) by growing single crystals in ethyl acetate/hexane.

- TD-DFT Calculations : Compare experimental UV-Vis λmax with computed electronic transitions (CAM-B3LYP/def2-TZVP) to confirm conjugation effects.

Q. How should degradation pathways of this compound be investigated under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Sample aliquots at 0, 24, 48, and 72 hours for UPLC-QTOF analysis. Major degradation products (e.g., hydrolyzed benzoyl acid) are identified via MS/MS fragmentation.

- Oxidative Stress Testing : Expose to 1 mM H₂O₂ in methanol/water (1:1). Quench with ascorbic acid and analyze by GC-MS. Use Arrhenius modeling (k = Ae^(-Ea/RT)) to predict shelf life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。